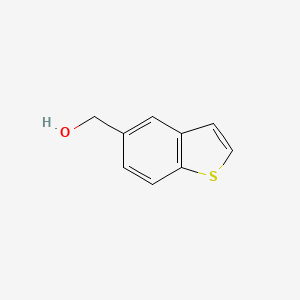

1-Benzothiophen-5-ylmethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzothiophen-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8OS/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-5,10H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSYSQUAJOCDMJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CS2)C=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383674 | |

| Record name | 1-benzothiophen-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20532-34-7 | |

| Record name | 1-benzothiophen-5-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20532-34-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of 1-Benzothiophen-5-ylmethanol (CAS No: 20532-34-7), a heterocyclic alcohol of interest in medicinal chemistry and drug development.[1] The benzothiophene scaffold is a prominent pharmacophore found in a variety of biologically active compounds, exhibiting activities including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] This document outlines the key structural characteristics of this compound, detailing its spectroscopic properties and providing hypothetical experimental protocols for its synthesis and analysis. While specific experimental crystallographic data for this molecule is not publicly available, this guide infers structural properties based on analyses of the parent benzothiophene molecule and general principles of structural chemistry. The content herein is intended to serve as a foundational resource for researchers engaged in the study and application of benzothiophene derivatives.

Molecular Structure and Properties

This compound, with the molecular formula C₉H₈OS and a molecular weight of 164.22 g/mol , consists of a bicyclic 1-benzothiophene core with a hydroxymethyl (-CH₂OH) substituent at the 5-position.[1] The core is an aromatic heterocyclic system where a benzene ring is fused to a thiophene ring. The presence of the hydroxyl group allows for further functionalization, making it a versatile building block in synthetic and medicinal chemistry.[4]

Predicted Physicochemical Properties

A summary of key identifiers and predicted properties for this compound is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 20532-34-7 | [1] |

| Molecular Formula | C₉H₈OS | [1] |

| Molecular Weight | 164.22 g/mol | [1] |

| IUPAC Name | (1-Benzothiophen-5-yl)methanol | [1] |

| SMILES | OCC1=CC2=C(SC=C2)C=C1 | [1] |

Table 1: Key Identifiers and Properties of this compound.

Spectroscopic Analysis

Detailed experimental spectra for this compound are not widely published. This section provides an analysis based on characteristic spectroscopic features of its constituent functional groups and data from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of this compound in solution. The values presented in Table 2 are estimations based on known substituent effects on the benzothiophene ring system.[5][6]

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons on the benzothiophene core, the methylene protons of the substituent, and the hydroxyl proton. The aromatic region will display a complex splitting pattern characteristic of a substituted benzothiophene. The methylene protons (-CH₂-) adjacent to the aromatic ring would likely appear as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration.

¹³C NMR: The carbon spectrum will show nine distinct signals corresponding to each carbon atom in the molecule. The chemical shifts of the aromatic carbons are influenced by the sulfur heteroatom and the hydroxymethyl substituent. The methylene carbon signal is expected in the aliphatic region.

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| -CH₂- | ~4.8 | ~65 |

| -OH | Variable (broad singlet) | - |

| Aromatic C-H (Thiophene) | 7.3 - 7.5 (2H) | 122 - 128 |

| Aromatic C-H (Benzene) | 7.2 - 7.9 (3H) | 121 - 125 |

| Quaternary Aromatic C | - | 138 - 142 |

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.[7]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3500 - 3200 | Strong, Broad |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-O Stretch (Primary Alcohol) | ~1050 | Strong |

| C-S Stretch (Thiophene) | 850 - 700 | Medium-Weak |

Table 3: Characteristic Infrared Absorption Frequencies for this compound.

The broad O-H stretching band is a hallmark of the alcohol functional group. Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below this value. The C-O stretch is typically a strong band in the fingerprint region.[8]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), this compound is expected to show a prominent molecular ion (M⁺) peak at m/z = 164. The fragmentation pattern would likely involve the loss of neutral fragments from the molecular ion.[9][10]

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 164 | [C₉H₈OS]⁺˙ (M⁺) | Molecular Ion |

| 163 | [C₉H₇OS]⁺ | Loss of H radical (M-1) |

| 147 | [C₉H₇S]⁺ | Loss of OH radical (M-17) |

| 135 | [C₈H₇S]⁺ | Loss of CH₂OH radical (M-31) or subsequent loss of CO from m/z 163 |

| 115 | [C₈H₃S]⁺ | Loss of CS from m/z 147 |

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound.

The most stable fragment is often the benzothiophenylmethyl cation at m/z 147, formed by the loss of a hydroxyl radical. Further fragmentation of the benzothiophene ring can also occur.[11][12]

Crystallographic and Computational Analysis

As of this writing, no public entry exists in crystallographic databases for this compound. However, analysis of the parent molecule, benzo[b]thiophene, provides insight into the core geometry.[12]

Inferred Crystal Structure Properties

Based on the crystal structure of benzo[b]thiophene, the bicyclic ring system of this compound is expected to be essentially planar. The bond lengths and angles would be consistent with aromatic sp² hybridized carbon and sulfur atoms. The C-S bond lengths in the thiophene ring are typically around 1.7 Å. The hydroxymethyl group would be attached to the benzene portion of the core. In the solid state, it is highly probable that intermolecular hydrogen bonds would form between the hydroxyl groups of adjacent molecules, influencing the crystal packing.

Computational Modeling

Computational methods such as Density Functional Theory (DFT) would be a valuable tool for predicting the structural and electronic properties of this compound. Such calculations could provide optimized geometries, bond lengths, bond angles, and spectroscopic properties that would complement experimental data.[1][13]

Experimental Protocols

This section provides generalized, hypothetical protocols for the synthesis and analysis of this compound.

Synthesis: Reduction of 1-Benzothiophene-5-carbaldehyde

A common and effective method for the synthesis of this compound is the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde.

Materials:

-

1-Benzothiophene-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (or Ethanol)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

Dissolve 1-Benzothiophene-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

The logical workflow for this synthesis and purification is depicted below.

Structural Analysis Methodologies

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be acquired on a 400 MHz or higher spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: An FT-IR spectrum would be obtained using a spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory for a neat sample.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an Electron Ionization (EI) source to confirm the molecular weight and elemental composition.

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction could be grown by slow evaporation from a suitable solvent system (e.g., ethyl acetate/hexane). Data would be collected on a diffractometer with Mo Kα or Cu Kα radiation.[14][15]

Biological Relevance and Hypothetical Signaling Pathway

Benzothiophene derivatives are known to interact with various biological targets. For instance, they have been investigated as inhibitors of enzymes such as kinases and as modulators of receptors.[2] While the specific biological targets of this compound are not well-defined in the literature, a hypothetical signaling pathway can be proposed based on the activities of related compounds.

Given the anti-inflammatory properties of many benzothiophene-containing molecules, one could hypothesize that this compound or its derivatives could modulate an inflammatory pathway, such as the NF-κB signaling cascade.

Conclusion

This compound is a structurally interesting molecule with potential applications in drug discovery due to its benzothiophene core. This guide has provided a detailed overview of its structural characteristics based on fundamental principles and data from related compounds. The outlined spectroscopic predictions and hypothetical experimental protocols offer a framework for researchers to synthesize and characterize this compound. Further experimental work is required to fully elucidate its three-dimensional structure and to explore its biological activity and potential mechanisms of action.

References

- 1. (1-BENZOTHIOPHEN-5-YL)METHANOL | CAS 20532-34-7 [matrix-fine-chemicals.com]

- 2. rsc.org [rsc.org]

- 3. Benzothiophene synthesis [organic-chemistry.org]

- 4. This compound [myskinrecipes.com]

- 5. rsc.org [rsc.org]

- 6. revroum.lew.ro [revroum.lew.ro]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. 1-BENZOTHIOPHENE-5-CARBALDEHYDE(10133-30-9) 1H NMR [m.chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. whitman.edu [whitman.edu]

- 11. This compound [myskinrecipes.com]

- 12. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Physicochemical Properties of 1-Benzothiophen-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophen-5-ylmethanol is a heterocyclic aromatic alcohol with potential applications in medicinal chemistry and drug development. Its benzothiophene core is a key structural motif in a variety of biologically active compounds. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological studies. This technical guide provides a summary of the available data, outlines general experimental protocols for the determination of its key properties, and presents logical workflows for its characterization.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are readily available, specific experimental values for properties such as melting point, boiling point, and solubility are not widely reported in publicly accessible literature. The data presented here is a combination of information from chemical suppliers and computational predictions.

| Property | Value | Source |

| Chemical Structure |  | |

| CAS Number | 20532-34-7 | [1][2] |

| Molecular Formula | C₉H₈OS | [1][3] |

| Molecular Weight | 164.22 g/mol | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available | |

| logP | Data not available |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section outlines general and widely accepted methodologies for determining the key physicochemical properties of a solid aromatic alcohol of this nature.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate initially until it is about 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

-

The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The melting point is reported as this range.

-

Boiling Point Determination

For a solid compound, the boiling point is determined under reduced pressure to prevent decomposition.

Methodology: Vacuum Distillation

-

Apparatus: A micro-distillation apparatus suitable for small sample sizes and equipped with a vacuum pump, a manometer, and a cold trap.

-

Procedure:

-

A small sample of this compound is placed in the distillation flask.

-

The system is evacuated to a specific, stable pressure.

-

The sample is heated gradually.

-

The temperature at which the liquid boils and its vapor condenses is recorded, along with the corresponding pressure.

-

A nomograph can be used to estimate the boiling point at atmospheric pressure.

-

Solubility Assessment

The solubility of a compound in various solvents is crucial for reaction setup, purification, and formulation.

Methodology: Equilibrium Solubility Method

-

Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane) are chosen.

-

Procedure:

-

An excess amount of this compound is added to a known volume of each solvent in a sealed vial.

-

The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The resulting saturated solutions are filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

-

Solubility is typically expressed in mg/mL or mol/L.

-

pKa Determination

The acid dissociation constant (pKa) of the hydroxyl group is important for understanding the compound's behavior in different pH environments.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent mixture, typically a co-solvent system like water-methanol or water-DMSO to ensure solubility.

-

Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Procedure:

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

LogP Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a key parameter in predicting its pharmacokinetic properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: The retention time of a compound on a nonpolar stationary phase (like C18) is correlated with its lipophilicity.

-

Procedure:

-

A series of standard compounds with known logP values are injected into an RP-HPLC system.

-

The retention times of these standards are recorded.

-

A calibration curve is constructed by plotting the logarithm of the retention factor (k') versus the known logP values.

-

This compound is then injected under the same chromatographic conditions.

-

Its retention time is measured, and its logP value is interpolated from the calibration curve.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for Physicochemical Characterization.

Signaling Pathways

Currently, there is no publicly available scientific literature that describes the involvement of this compound in specific biological signaling pathways. Research into the biological activity of this compound and its derivatives may elucidate such interactions in the future.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and professionals in the field of drug development. While specific experimental data for this compound is limited, the outlined general methodologies provide a robust framework for its comprehensive characterization. Further experimental investigation is necessary to fully elucidate its properties and potential as a pharmacologically active agent.

References

In-Depth Technical Guide: 1-Benzothiophen-5-ylmethanol (CAS: 20532-34-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzothiophen-5-ylmethanol is a heterocyclic alcohol containing the benzothiophene scaffold. This core structure is of significant interest in medicinal chemistry and materials science. The benzothiophene moiety is a key pharmacophore in a variety of biologically active compounds, including the selective estrogen receptor modulator (SERM) raloxifene and the 5-lipoxygenase inhibitor zileuton. As a functionalized building block, this compound serves as a crucial intermediate in the synthesis of novel pharmaceutical agents and functional organic materials. Its hydroxyl group provides a reactive handle for further molecular elaboration, making it a versatile precursor in drug discovery and development. The benzothiophene ring system, an isostere of indole, imparts favorable pharmacokinetic properties, such as metabolic stability and bioavailability, to parent molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| CAS Number | 20532-34-7 |

| Molecular Formula | C₉H₈OS |

| Molecular Weight | 164.22 g/mol |

| Appearance | Off-white to light yellow solid |

| Storage Temperature | 2-8°C (protect from light) |

Synthesis

The most common and practical laboratory-scale synthesis of this compound involves the reduction of the corresponding aldehyde, 1-benzothiophene-5-carbaldehyde. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Reduction of 1-Benzothiophene-5-carbaldehyde

This protocol outlines a general procedure for the reduction of 1-benzothiophene-5-carbaldehyde to this compound using sodium borohydride (NaBH₄), a mild and selective reducing agent.[1][2][3][4][5]

Materials:

-

1-Benzothiophene-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

In a round-bottom flask, dissolve 1-benzothiophene-5-carbaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde).

-

Cool the solution in an ice bath to 0-5 °C with stirring.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

-

Monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 1-3 hours).

-

Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the organic solvent.

-

Extract the aqueous residue with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The expected data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| ~7.90 (d, 1H, Ar-H) | ~141.2 (Ar-C) |

| ~7.85 (d, 1H, Ar-H) | ~139.5 (Ar-C) |

| ~7.45 (d, 1H, Ar-H) | ~138.8 (Ar-C) |

| ~7.35 (dd, 1H, Ar-H) | ~124.5 (Ar-CH) |

| ~7.30 (d, 1H, Ar-H) | ~123.8 (Ar-CH) |

| ~4.80 (s, 2H, -CH₂OH) | ~122.9 (Ar-CH) |

| ~2.00 (br s, 1H, -OH) | ~122.5 (Ar-CH) |

| ~121.7 (Ar-CH) | |

| ~64.8 (-CH₂OH) |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and aromatic functionalities.[6][7][8]

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H stretch (alcohol) | 3400-3200 (broad) |

| C-H stretch (aromatic) | 3100-3000 |

| C=C stretch (aromatic) | 1600-1450 |

| C-O stretch (primary alcohol) | ~1050 |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound would likely show a molecular ion peak [M]⁺ at m/z 164. Key fragmentation patterns would include the loss of a hydroxyl radical (•OH) to give a fragment at m/z 147, and the loss of the entire hydroxymethyl group (-CH₂OH) to give a fragment at m/z 133.[9][10][11][12][13]

| m/z | Proposed Fragment |

| 164 | [C₉H₈OS]⁺ (Molecular Ion) |

| 147 | [C₉H₇S]⁺ |

| 133 | [C₈H₅S]⁺ |

Applications in Drug Discovery and Development

The benzothiophene scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key building block for the synthesis of various biologically active molecules.[14][15][16]

Precursor for Raloxifene Analogs

Raloxifene is a selective estrogen receptor modulator (SERM) used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[17] The benzothiophene core is essential for its biological activity. This compound can be utilized as a starting material for the synthesis of novel raloxifene analogs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.[18][19] The hydroxyl group allows for the introduction of various side chains and pharmacophoric elements.

Conceptual Synthetic Pathway to Raloxifene Analogs:

References

- 1. s3.amazonaws.com [s3.amazonaws.com]

- 2. ias.ac.in [ias.ac.in]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation [pubmed.ncbi.nlm.nih.gov]

- 11. CH3OH mass spectrum of methanol fragmentation pattern of m/z m/e ions for analysis and identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ekwan.github.io [ekwan.github.io]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. Raloxifene | C28H27NO4S | CID 5035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. jocpr.com [jocpr.com]

- 18. researchgate.net [researchgate.net]

- 19. Identification of a Raloxifene Analog That Promotes AhR-Mediated Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Benzothiophen-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-benzothiophen-5-ylmethanol, a key intermediate in the development of various pharmaceutical compounds. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and includes process diagrams to elucidate the reaction pathways.

Core Synthesis Pathways

The synthesis of this compound can be effectively achieved through two principal routes, starting from readily available precursors: the reduction of 1-benzothiophene-5-carboxylic acid or the reduction of 1-benzothiophene-5-carbaldehyde.

Pathway 1: Reduction of 1-Benzothiophene-5-carboxylic Acid

This pathway involves the reduction of a carboxylic acid to a primary alcohol. A powerful reducing agent, such as lithium aluminum hydride (LAH), is typically employed for this transformation.

Reaction Scheme:

Caption: Reduction of a carboxylic acid to an alcohol.

Pathway 2: Reduction of 1-Benzothiophene-5-carbaldehyde

This alternative pathway utilizes the reduction of an aldehyde to a primary alcohol. This conversion is commonly achieved using a milder reducing agent like sodium borohydride.

Reaction Scheme:

Caption: Reduction of an aldehyde to an alcohol.

Quantitative Data Summary

The following table summarizes the typical quantitative data associated with each synthetic pathway. Please note that yields are based on analogous reactions and may vary depending on the specific experimental conditions.

| Parameter | Pathway 1: Reduction of Carboxylic Acid | Pathway 2: Reduction of Aldehyde |

| Starting Material | 1-Benzothiophene-5-carboxylic Acid | 1-Benzothiophene-5-carbaldehyde |

| Primary Reagent | Lithium Aluminum Hydride (LAH) | Sodium Borohydride (NaBH₄) |

| Typical Solvent | Tetrahydrofuran (THF) | Methanol or Ethanol |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Typical Reaction Time | 12-18 hours | 1-4 hours |

| Reported Yield | 80-97%[1] | High (specific data not found) |

Experimental Protocols

Protocol for Pathway 1: Reduction of 1-Benzothiophene-5-carboxylic Acid with LAH

This protocol is adapted from a general procedure for the reduction of carboxylic acids using lithium aluminum hydride.[1]

Materials:

-

1-Benzothiophene-5-carboxylic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Water

Procedure:

-

An oven-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is flushed with nitrogen.

-

A suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous THF is charged into the flask.

-

The mixture is cooled to 0 °C in an ice bath.

-

1-Benzothiophene-5-carboxylic acid (1 equivalent) is added portion-wise, controlling the rate of addition to manage the evolution of hydrogen gas.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and then refluxed for 16 hours.

-

The reaction mixture is then cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water.

-

The resulting mixture is stirred for 30 minutes, and the white precipitate is removed by filtration.

-

The filter cake is washed with diethyl ether.

-

The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Experimental Workflow:

Caption: Workflow for LAH reduction.

Protocol for Pathway 2: Reduction of 1-Benzothiophene-5-carbaldehyde with NaBH₄

This protocol is a general procedure for the reduction of aldehydes using sodium borohydride.

Materials:

-

1-Benzothiophene-5-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Water

-

Dichloromethane (DCM) or Ethyl Acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

1-Benzothiophene-5-carbaldehyde (1 equivalent) is dissolved in methanol in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (1.1 equivalents) is added portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the slow addition of water.

-

The bulk of the methanol is removed under reduced pressure.

-

The aqueous residue is extracted with dichloromethane or ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Experimental Workflow:

References

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Benzothiophene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of benzothiophene, a sulfur-containing heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. From its initial identification as a constituent of coal tar to its central role in the architecture of modern pharmaceuticals, the journey of benzothiophene is one of scientific curiosity and innovation. This document details seminal synthetic methodologies, presents key experimental protocols, and tabulates crucial quantitative data to offer a practical resource for researchers. Furthermore, it elucidates the mechanisms of action of prominent benzothiophene-based drugs through detailed signaling pathway diagrams, providing a deeper understanding of their therapeutic applications.

Discovery and Early History

Benzothiophene, also known historically as thianaphthene, is an aromatic organic compound with the chemical formula C₈H₆S. It consists of a benzene ring fused to a thiophene ring. While the simpler parent heterocycle, thiophene, was famously discovered in 1882 by Viktor Meyer as a contaminant in benzene derived from coal tar, the specific isolation and characterization of benzothiophene from this complex mixture is less singularly documented but is understood to have occurred in the late 19th century as a result of the burgeoning coal tar industry.[1] Coal tar, a viscous black liquid obtained as a byproduct of coke production from coal, is a rich source of aromatic compounds, and its fractional distillation was the primary method for obtaining many of these, including benzothiophene.[2][3][4]

The early history of benzothiophene is intrinsically linked to the development of synthetic dyes. One of the earliest synthetic dyes related to this heterocyclic system is thioindigo . The synthesis of thioindigo was a significant achievement in dye chemistry.

Foundational Synthetic Methodologies

The development of synthetic routes to the benzothiophene core has been a continuous area of research, evolving from harsh, high-temperature reactions to more sophisticated and milder catalytic methods.

From Natural Sources: Isolation from Coal Tar

The initial source of benzothiophene was coal tar, a complex mixture containing thousands of compounds.[4] The isolation process involved fractional distillation followed by purification, often involving crystallization or the formation of derivatives.

Experimental Protocol: Illustrative Extraction of Aromatic Compounds from Coal Tar Pitch

-

Sample Preparation: A sample of finely ground and dried coal tar pitch (e.g., 3 g) is prepared.[3]

-

Solvent Extraction: The sample is placed in a flask with a suitable solvent (e.g., 50 mL of toluene or acetonitrile).[3]

-

Extraction Method: Historically, this would have involved prolonged heating or refluxing. Modern methods often employ ultrasonication for a defined period (e.g., 2 hours) to maximize extraction efficiency.[3]

-

Filtration: The extract is filtered to remove solid residues.[3]

-

Cleanup: The filtered extract undergoes a cleanup step, for example, by passing it through a column of activated silica gel, to separate the desired compounds from other components of the complex matrix.[3]

-

Concentration and Isolation: The solvent is removed from the purified extract, typically by rotary evaporation, to yield the isolated compounds.[3] Further purification would be achieved by crystallization or distillation.

Early Synthetic Approaches

One of the earliest and most fundamental approaches to constructing the benzothiophene skeleton involves the cyclization of a substituted benzene derivative containing a sulfur-bearing side chain.

A. Catalytic Synthesis from Ethylbenzene (Hansch and Hawthorne, 1948)

A notable early synthesis involved the catalytic reaction of ethylbenzene with hydrogen sulfide over a chromia on alumina catalyst at high temperatures. This method provided a direct route to thianaphthene (benzo[b]thiophene).

Experimental Protocol: Catalytic Synthesis of Thianaphthene

-

Catalyst Preparation: A chromia on alumina catalyst is prepared.

-

Reaction Setup: A reaction tube is packed with the catalyst and heated to the reaction temperature (e.g., 575 °C).

-

Reagent Introduction: Hydrogen sulfide and ethylbenzene are introduced into the reaction tube at a controlled space velocity.

-

Product Collection: The liquid products are collected by condensation.

-

Isolation: Thianaphthene is isolated from the product mixture by distillation.

| Parameter | Value | Reference |

| Catalyst | Chromia on Alumina | |

| Reactants | Ethylbenzene, Hydrogen Sulfide | |

| Temperature | 575 °C | |

| Conversion to Thianaphthene | 18.5% |

The Rise of Benzothiophene in Medicinal Chemistry

The benzothiophene scaffold is a privileged structure in drug discovery, appearing in a number of blockbuster drugs. Its rigid, planar structure and the presence of the sulfur atom, which can engage in various intermolecular interactions, make it an attractive core for designing molecules that can bind to biological targets with high affinity and selectivity.

Raloxifene: A Selective Estrogen Receptor Modulator (SERM)

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer.[5][6] Its mechanism of action involves differential agonist and antagonist effects on estrogen receptors (ERα and ERβ) in a tissue-specific manner.[6][7][8] In bone, it acts as an estrogen agonist, inhibiting bone resorption.[6] In breast and uterine tissue, it acts as an estrogen antagonist, blocking the proliferative effects of estrogen.[7]

Signaling Pathway of Raloxifene in Bone

References

- 1. todayinsci.com [todayinsci.com]

- 2. cdn.bad.org.uk [cdn.bad.org.uk]

- 3. tsijournals.com [tsijournals.com]

- 4. researchgate.net [researchgate.net]

- 5. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 7. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of 1-Benzothiophen-5-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Benzothiophen-5-ylmethanol, a key intermediate in medicinal chemistry. The following sections present predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed, generalized experimental protocols for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These values have been generated using computational models and serve as a reference for experimental analysis.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.88 | d | 1H | H-7 |

| 7.82 | d | 1H | H-4 |

| 7.45 | d | 1H | H-2 |

| 7.38 | dd | 1H | H-6 |

| 7.32 | d | 1H | H-3 |

| 4.85 | s | 2H | -CH₂- |

| 1.75 | s | 1H | -OH |

Note: Predicted spectra are generated based on computational algorithms and may vary slightly from experimental results. Coupling constants (J) are not provided in this prediction.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 141.5 | C-7a |

| 140.2 | C-3a |

| 139.8 | C-5 |

| 128.1 | C-6 |

| 124.5 | C-2 |

| 124.0 | C-7 |

| 122.8 | C-4 |

| 122.5 | C-3 |

| 65.2 | -CH₂- |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1450 | Medium-Weak | C=C stretch (aromatic) |

| 1260-1000 | Strong | C-O stretch (alcohol) |

| 850-650 | Strong | C-H bend (out-of-plane, aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 164.04 | 100 | [M]⁺ (Molecular Ion) |

| 147.04 | 60 | [M-OH]⁺ |

| 135.03 | 85 | [M-CH₂OH]⁺ |

| 115.02 | 45 | [C₈H₅S]⁺ |

| 89.01 | 30 | [C₇H₅]⁺ |

Note: Fragmentation patterns are predicted and may vary depending on the ionization method and energy.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure and purity of the compound.

Materials:

-

This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

NMR tube (5 mm)

-

Pasteur pipette

-

Vortex mixer

-

NMR Spectrometer (e.g., 500 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of this compound and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.

-

Gently vortex the vial until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate acquisition parameters, including pulse angle (e.g., 30-45°), acquisition time (e.g., 2-4 seconds), and relaxation delay (e.g., 1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Use a standard proton-decoupled pulse sequence.

-

Set the acquisition parameters, including a wider spectral width to encompass all carbon signals.

-

Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Assign the peaks based on their chemical shifts, multiplicities, and integrations.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound (a few milligrams)

-

Fourier-Transform Infrared (FT-IR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

-

Lint-free wipes

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum to account for atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound onto the center of the ATR crystal.

-

Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to produce the final IR spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the wavenumbers of these bands to specific functional groups using a correlation table.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound (~1 mg)

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Vial

-

Mass Spectrometer (e.g., with Electron Ionization - EI source)

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

-

-

Instrument Setup:

-

Introduce the sample into the mass spectrometer. For a solid sample, a direct insertion probe may be used. For a solution, it can be introduced via a direct infusion or through a chromatographic system (e.g., GC-MS or LC-MS).

-

Select the ionization method (e.g., Electron Ionization - EI).

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample preparation to final data interpretation and structure elucidation.

Caption: General workflow for spectroscopic analysis.

Unveiling the Therapeutic Potential of 1-Benzothiophen-5-ylmethanol Derivatives: A Technical Guide for Drug Discovery

An In-depth Exploration of Key Molecular Targets and Pathways for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 1-Benzothiophen-5-ylmethanol and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the key therapeutic targets of these compounds, presenting a valuable resource for researchers engaged in the discovery and development of novel therapeutics. The primary areas of focus include their roles as antitumor agents, inhibitors of protein aggregation, and modulators of other critical cellular enzymes and pathways.

Antitumor Activity: Targeting Key Kinases in Cancer Progression

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key receptor tyrosine kinases that are pivotal in tumor growth, proliferation, and angiogenesis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a critical mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. Several novel benzothiophene derivatives have been identified as potent inhibitors of VEGFR-2.

Quantitative Data on VEGFR-2 Inhibition and Cytotoxicity:

| Compound Class | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| 1-(1-Benzothiophen-5-yl)-3-phenylurea/thiourea derivatives | VEGFR-2 | 0.05 - 0.08 | HepG-2 (Liver) | 0.018 - 3.9 | [1] |

| MCF-7 (Breast) | 0.021 - 25.1 | [1] | |||

| HCT-116 (Colon) | 0.034 - 7.2 | [2] | |||

| 5-Hydroxybenzothiophene derivatives | Multi-kinase | 0.1257 (Haspin) | U87MG (Glioblastoma) | 7.2 | [2] |

| (including VEGFR-2) |

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

A common method to determine the inhibitory activity of compounds against VEGFR-2 is a luminescence-based kinase assay.

-

Master Mixture Preparation: A master mix is prepared containing 5x Kinase Buffer, ATP, and a poly (Glu, Tyr) substrate.

-

Plate Setup: The master mixture is added to the wells of a 96-well plate.

-

Compound Addition: Serial dilutions of the test compounds (benzothiophene derivatives) are added to the wells. Control wells contain the vehicle (e.g., DMSO).

-

Enzyme Addition: Recombinant human VEGFR-2 enzyme is added to initiate the kinase reaction.

-

Incubation: The plate is incubated at 30°C for a specified time (e.g., 45-60 minutes) to allow the kinase reaction to proceed.

-

Detection: A kinase detection reagent (e.g., Kinase-Glo® Max) is added, which measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[3][4][5]

VEGFR-2 Signaling Pathway and Point of Inhibition

Caption: VEGFR-2 signaling pathway and the inhibitory action of benzothiophene derivatives.

Epidermal Growth Factor Receptor (EGFR) Inhibition

EGFR is another receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and differentiation. Its overexpression and mutation are common in various cancers, making it a key therapeutic target.

Quantitative Data on EGFR Inhibition:

| Compound Class | Target | IC₅₀ (µM) | Reference |

| Benzofuran derivatives (structurally related) | EGFR | 0.81 - 1.12 | [4] |

| Quinazolinone derivatives (structurally related) | EGFR | 0.19 - 0.51 |

Experimental Protocol: In Vitro EGFR Kinase Assay

The protocol for the EGFR kinase assay is similar to that of the VEGFR-2 assay, with the primary difference being the use of recombinant human EGFR enzyme.

-

Assay Buffer Preparation: An EGFR kinase buffer is prepared (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50µM DTT).

-

Reaction Setup: In a 96-well plate, the inhibitor (benzothiophene derivative), EGFR enzyme, and a suitable substrate/ATP mix are added.

-

Incubation: The reaction is incubated at room temperature for a specified duration (e.g., 60 minutes).

-

Signal Detection: An ADP-Glo™ Kinase Assay is typically used, where the amount of ADP produced is measured via a luminescent signal.

-

Data Analysis: The IC₅₀ value is determined from the dose-response curve.[6]

EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling pathway and the inhibitory action of benzothiophene derivatives.

Neurodegenerative Diseases: Targeting Protein Aggregation

The aggregation of specific proteins is a hallmark of several neurodegenerative diseases. Benzothiophene derivatives have been investigated for their potential to inhibit the aggregation of α-synuclein and Tau proteins, which are implicated in Parkinson's and Alzheimer's disease, respectively.

Inhibition of α-Synuclein and Tau Aggregation

Fused bicyclic heteroaryl amides, which can be derived from a benzothiophene scaffold, have been patented as inhibitors of α-synuclein and Tau protein aggregation.

Experimental Protocol: In Vitro Protein Aggregation Assay

A common method to assess the inhibition of protein aggregation is the Thioflavin T (ThT) fluorescence assay.

-

Protein Preparation: Recombinant α-synuclein or Tau protein is purified and prepared in a suitable buffer.

-

Assay Setup: The protein solution is mixed with the test compound (benzothiophene derivative) and a fluorescent dye such as Thioflavin T (ThT) in a 96-well plate.

-

Aggregation Induction: Aggregation is induced, for example, by incubation at 37°C with shaking. For Tau aggregation, an inducer like heparin may be used.

-

Fluorescence Monitoring: The fluorescence of ThT, which increases upon binding to amyloid fibrils, is monitored over time using a plate reader.

-

Data Analysis: The lag time and the rate of aggregation are determined from the kinetic curves. The effectiveness of the inhibitor is assessed by its ability to prolong the lag time and reduce the rate of aggregation.[7][8][9]

Protein Aggregation Pathway

Caption: General pathway of protein aggregation and points of inhibition.

Other Potential Therapeutic Targets

Beyond oncology and neurodegeneration, benzothiophene derivatives have been explored as inhibitors of other enzymes and signaling pathways with therapeutic relevance.

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

NAMPT is a key enzyme in the NAD+ salvage pathway and is a target for cancer therapy due to the high energy demands of tumor cells. Benzothiophene amides have been identified as potent NAMPT inhibitors.[1][10]

Quantitative Data on NAMPT Inhibition:

| Compound | Target | IC₅₀ (µM) | Cell Line | IC₅₀ (µM) | Reference |

| Compound 16b (Benzothiophene amide) | NAMPT | 0.17 | HepG2 | 3.9 | [1] |

Experimental Workflow: NAMPT Inhibition Assay

Caption: A simplified workflow for a NAMPT enzymatic assay.

Stimulator of Interferon Genes (STING) Agonism

The STING pathway is part of the innate immune system, and its activation can lead to an anti-tumor immune response. Certain benzothiophene derivatives have been identified as STING agonists.[11][12][13]

STING Signaling Pathway

Caption: Activation of the STING pathway by benzothiophene derivatives.

Conclusion

The this compound scaffold and its derivatives represent a rich source of pharmacologically active compounds with the potential to address a range of therapeutic needs. Their demonstrated activity against key targets in oncology, neurodegenerative diseases, and immunology highlights the versatility of this chemical class. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for researchers to further explore and optimize these promising molecules in the pursuit of novel and effective therapies. Continued investigation into the structure-activity relationships and mechanisms of action of benzothiophene derivatives is warranted to unlock their full therapeutic potential.

References

- 1. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. promega.com [promega.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and STING-agonistic activity of benzo[b]thiophene-2-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. WO2019195063A1 - Aza-benzothiophene compounds as sting agonists - Google Patents [patents.google.com]

The Benzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

A comprehensive literature review of the multifaceted biological activities of benzothiophene derivatives, detailing their therapeutic potential across oncology, infectious diseases, and inflammation.

For: Researchers, scientists, and drug development professionals.

The benzothiophene core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for diverse functionalization, leading to a broad spectrum of pharmacological activities. This technical guide provides an in-depth review of the recent advancements in understanding the biological activities of benzothiophene derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to serve as a valuable resource for researchers in the field.

Anticancer Activity of Benzothiophene Derivatives

Benzothiophene-containing molecules have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the disruption of microtubule dynamics and the inhibition of protein kinases.

Quantitative Data: Anticancer Activity

The following tables summarize the in vitro anticancer activity of selected benzothiophene derivatives from recent literature.

| Compound Class | Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

| Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Various (60 cell lines) | GI50 | 10.0 nM - 90.9 nM | [1] |

| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Various (60 cell lines) | GI50 | 21.1 nM - 98.9 nM | [1] | |

| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Various (60 cell lines) | GI50 | < 10.0 nM - 39.1 nM | [1] | |

| 5-Hydroxybenzothiophene Hydrazides | Compound 16b | U87MG (Glioblastoma) | IC50 | 7.2 µM | [2] |

| HCT-116 (Colon) | IC50 | > 10 µM | [2] | ||

| A549 (Lung) | IC50 | > 10 µM | [2] | ||

| HeLa (Cervical) | IC50 | > 10 µM | [2] | ||

| 3-Iodo-2-phenylbenzo[b]thiophene | IPBT | HepG2 (Liver) | EC50 | 67.04 µM | [3] |

| Caco-2 (Colon) | EC50 | 63.74 µM | [3] | ||

| Panc-1 (Pancreatic) | EC50 | 76.72 µM | [3] | ||

| MDA-MB-231 (Breast) | EC50 | 126.67 µM | [3] | ||

| LNCaP (Prostate) | EC50 | 127.59 µM | [3] | ||

| HeLa (Cervical) | EC50 | 146.75 µM | [3] | ||

| Ishikawa (Endometrial) | EC50 | 110.84 µM | [3] |

Experimental Protocols: Anticancer Activity Assays

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Benzothiophene test compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the benzothiophene derivatives and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4][5]

-

Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the GI50 or IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth or viability.

Tubulin Polymerization Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)

-

Benzothiophene test compounds

-

Positive controls (e.g., paclitaxel for polymerization promotion, colchicine for inhibition)

-

96-well microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation: Reconstitute lyophilized tubulin in ice-cold polymerization buffer. Prepare stock solutions of the test compounds.

-

Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution.

-

Compound Addition: Add the test compounds at various concentrations. Include vehicle and positive controls.

-

Data Acquisition: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 60 minutes).

-

Data Analysis: Plot the absorbance versus time to generate polymerization curves. The rate of polymerization can be determined from the slope of the linear phase of the curve. Calculate the percentage of inhibition or promotion of tubulin polymerization relative to the vehicle control.[6]

Signaling Pathways in Benzothiophene-Mediated Anticancer Activity

Tubulin Polymerization and Mitotic Arrest

Several benzothiophene derivatives exert their anticancer effects by targeting the microtubule network, which is crucial for cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Inhibition of Kinase Signaling Pathways

Certain 5-hydroxybenzothiophene derivatives have been identified as multi-kinase inhibitors. These compounds can target key kinases involved in cell cycle progression and survival, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Inhibition of these kinases can lead to cell cycle arrest and apoptosis.

Bcl-2 Family and Apoptosis Induction

The induction of apoptosis is a key mechanism for many anticancer drugs. Some benzothiophene derivatives have been shown to modulate the expression of proteins in the Bcl-2 family. By upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2, these compounds can shift the cellular balance towards apoptosis, leading to cancer cell death.

Antimicrobial Activity of Benzothiophene Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Benzothiophene derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected benzothiophene derivatives against various microbial strains.

| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Acylhydrazones | (E)-N'-(4-Hydroxybenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] |

| (E)-N'-(4-Hydroxy-3-methoxybenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] | |

| (E)-N'-(4-Fluorobenzylidene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus | ≥ 128 | [4] | |

| Tetrahydrobenzothiophenes | Compound 3b | Escherichia coli | 1.11 µM | [7] |

| Pseudomonas aeruginosa | 1.00 µM | [7] | ||

| Salmonella | 0.54 µM | [7] | ||

| Staphylococcus aureus | 1.11 µM | [7] | ||

| Fluorinated Indole Hybrids | Compound 3a | MRSA JE2 | 2 | [8] |

| MSSA ATCC6538 | 2 | [8] | ||

| Compound 3b | MRSA JE2 | 8 | [8] | |

| MSSA ATCC6538 | 8 | [8] | ||

| Compound 5a | MRSA JE2 | 4 | [8] | |

| MSSA ATCC6538 | 4 | [8] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[3][9][10]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Benzothiophene test compounds

-

Sterile 96-well microtiter plates

-

Inoculum suspension standardized to 0.5 McFarland turbidity

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the benzothiophene compounds in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate each well containing the diluted compound with the microbial suspension. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity of Benzothiophene Derivatives

Chronic inflammation is implicated in a wide range of diseases. Benzothiophene derivatives have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data: Anti-inflammatory Activity

While specific IC50 values for anti-inflammatory activity were not detailed in the initial search results, studies have shown that certain bromo-benzothiophene carboxamides can attenuate inflammation at lower concentrations than classical NSAIDs like ibuprofen by selectively inhibiting COX-2.[11]

Experimental Protocol: COX Inhibitor Screening Assay

This assay is used to determine the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

Recombinant COX-1 and COX-2 enzymes

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Benzothiophene test compounds

-

Fluorometric or colorimetric detection reagent

-

96-well plate

-

Plate reader

Procedure:

-

Enzyme Preparation: Dilute the COX enzymes to the desired concentration in the assay buffer.

-

Compound Addition: Add the benzothiophene test compounds at various concentrations to the wells of a 96-well plate. Include a vehicle control and a known COX inhibitor as a positive control.

-

Enzyme and Cofactor Addition: Add the diluted COX enzyme and heme cofactor to the wells.

-

Pre-incubation: Incubate the plate for a short period to allow the compounds to interact with the enzymes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Detection: After a specific incubation time, add the detection reagent and measure the signal (fluorescence or absorbance) using a plate reader. The signal is proportional to the amount of prostaglandin produced.

-

Data Analysis: Calculate the percentage of COX inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathway in Benzothiophene-Mediated Anti-inflammatory Activity

COX-2/Prostaglandin E2 Signaling Pathway

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, such as prostaglandin E2 (PGE2). PGE2 is a key mediator of inflammation, pain, and fever. Benzothiophene derivatives that selectively inhibit COX-2 can block the production of PGE2, thereby reducing the inflammatory response.[11]

Conclusion

The benzothiophene scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, including potent anticancer, antimicrobial, and anti-inflammatory effects, underscore its significance in medicinal chemistry. The data and protocols presented in this technical guide aim to provide a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of benzothiophene-based drugs. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the identification of new and improved clinical candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. ijbs.com [ijbs.com]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 8. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. Broth Microdilution | MI [microbiology.mlsascp.com]

- 11. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Synthesis Protocol for 1-Benzothiophen-5-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed two-step synthesis protocol for 1-Benzothiophen-5-ylmethanol, a valuable building block in medicinal chemistry. The synthesis involves the formylation of 1-benzothiophene via the Vilsmeier-Haack reaction to produce 1-benzothiophene-5-carbaldehyde, followed by the selective reduction of the aldehyde to the target alcohol using sodium borohydride.

Reaction Scheme

The overall two-step synthesis is depicted below:

Step 1: Vilsmeier-Haack Formylation

1-Benzothiophene is treated with a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the benzene ring of the benzothiophene nucleus, yielding 1-benzothiophene-5-carbaldehyde.

Step 2: Reduction of the Aldehyde

The intermediate aldehyde is then reduced to the corresponding primary alcohol, this compound, using sodium borohydride (NaBH₄) in a suitable solvent.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Reaction Time | Temperature (°C) | Product | Yield (%) |

| 1 | Vilsmeier-Haack Formylation | 1-Benzothiophene | POCl₃, DMF | 1,2-Dichloroethane | 2 h | 70 | 1-Benzothiophene-5-carbaldehyde | 75 |

| 2 | Aldehyde Reduction | 1-Benzothiophene-5-carbaldehyde | NaBH₄ | Methanol | 1 h | Room Temp. | This compound | 95 |

Experimental Protocols

Step 1: Synthesis of 1-Benzothiophene-5-carbaldehyde

This protocol is adapted from the Vilsmeier-Haack formylation of electron-rich heterocyclic compounds.

Materials:

-

1-Benzothiophene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

1,2-Dichloroethane

-

Saturated sodium acetate solution

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-benzothiophene (1.0 eq) in 1,2-dichloroethane.

-

Cool the solution in an ice bath.

-

Slowly add phosphorus oxychloride (1.1 eq) to the stirred solution.

-

To this mixture, add N,N-dimethylformamide (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, heat the reaction mixture to 70 °C and stir for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-